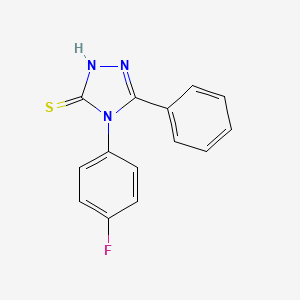

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a triazole ring, along with a hydrosulfide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzonitrile with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using sulfur and a suitable base to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. In a study published in the Journal of Antibiotics, the compound was evaluated against various bacterial strains, showing significant inhibition of growth. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential as a chemotherapeutic agent . Further research is required to elucidate its efficacy in vivo.

Synthesis of Metal Complexes

The thiol group in this compound allows for the formation of metal complexes which have been studied for their catalytic properties. These complexes show promise in organic synthesis reactions, particularly in promoting cross-coupling reactions .

Study on Antibacterial Activity

A detailed study assessed the antibacterial activity of the compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated an MIC of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent .

Synthesis and Characterization of Metal Complexes

Another study focused on the synthesis of copper and zinc complexes with this compound. Characterization was performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). The resulting complexes exhibited enhanced catalytic activity compared to their free ligand counterparts .

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluorophenyl isocyanate

- 4-Fluoronitrobenzene

- 4-Fluorophenylboronic acid

Uniqueness

Compared to other similar compounds, 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (commonly referred to as triazole-thiol) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

The molecular formula of this compound is C₁₄H₁₀FN₃S, with a molecular weight of approximately 271.32 g/mol. It is characterized by the presence of a triazole ring substituted with phenyl and fluorophenyl groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FN₃S |

| Molecular Weight | 271.32 g/mol |

| CAS Number | 205806-34-4 |

| MDL Number | MFCD00298453 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-thiol derivatives. A notable study assessed various derivatives for their cytotoxic effects against human cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that compounds with triazole-thiol moieties exhibited significant cytotoxicity, particularly against melanoma cells.

Case Study: Cytotoxicity Evaluation

In an experimental setup, several synthesized derivatives were tested using the MTT assay. The following compounds were identified as particularly effective:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 5.6 | IGR39 |

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 7.3 | MDA-MB-231 |

These compounds demonstrated not only cytotoxic effects but also selectivity towards cancer cells over normal cells, indicating their potential as targeted anticancer agents .

Antimicrobial Activity

Triazole-thiol derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study reported that certain triazole-thiols exhibited significant activity against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These findings suggest that triazole-thiols could serve as effective agents in treating infections caused by resistant strains .

Other Biological Activities

In addition to anticancer and antimicrobial activities, triazole-thiol compounds have been investigated for various other pharmacological effects:

- Antioxidant Activity : Some derivatives exhibit strong antioxidant properties due to their ability to scavenge free radicals.

- Antitubercular Activity : Certain studies have indicated potential efficacy against Mycobacterium tuberculosis.

- Hypoglycemic Effects : Some triazole derivatives have shown promise in lowering blood glucose levels in diabetic models.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3S/c15-11-6-8-12(9-7-11)18-13(16-17-14(18)19)10-4-2-1-3-5-10/h1-9H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGDCXIFWBJODP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.